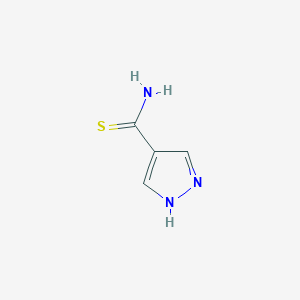

1H-Pyrazole-4-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrazole-4-carbothioamide is a compound with the IUPAC name 1-phenyl-1H-pyrazole-4-carbothioamide . It has a molecular weight of 203.27 and is a powder at room temperature . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1H-Pyrazole-4-carbothioamide involves a multicomponent reaction of aryl aldehydes, acetophenones, and thiosemicarbazide . This reaction is carried out in water in the presence of tetrabutylammonium hydroxide under microwave irradiation .Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-4-carbothioamide includes a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

1H-Pyrazole-4-carbothioamide is a white solid with a melting point of 178-180°C . Its InChI code is 1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H, (H2,11,14) .Aplicaciones Científicas De Investigación

- Pyrazole derivatives, including 1H-pyrazole-4-carbothioamide, have been investigated for their anti-inflammatory potential. In particular, they exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of inflammatory prostaglandins. These compounds may offer an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

- Molecular docking studies have shown that certain 1H-pyrazole-4-carbothioamide derivatives act as promising COX-2 inhibitors. Compounds like 3d, 3e, 3h, and 3n demonstrated favorable results compared to celecoxib (a reference drug). Selective COX-2 inhibitors are crucial for managing inflammation-related conditions .

- A one-pot multicomponent catalytic synthesis of 1H-pyrazole-4-carbothioamide derivatives has been developed. This efficient method involves hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of HAp/ZnCl2 nano-flakes. The protocol offers high yields, versatility, simplicity, and short reaction times .

- Substituted pyrazolines, including 1H-pyrazole-4-carbothioamide, exhibit diverse biological activities. These range from antitumor and antibacterial effects to antifungal, antiviral, antiparasitic, anti-tubercular, and insecticidal properties .

- The synthesis of 1H-pyrazole-4-carbothioamide involves cyclocondensation reactions, where chalcone and thiosemicarbazide react in ethanolic NaOH solution. This heterocyclic compound holds promise for further exploration .

- Researchers have devised rapid and effective “one-pot” methods for synthesizing pyrazoles from (hetero)arenes and carboxylic acids. Such approaches facilitate the preparation of diverse pyrazole derivatives, including 1H-pyrazole-4-carbothioamide .

Anti-Inflammatory Properties

COX-2 Inhibition

Synthesis and Catalysis

Biological Activities

Heterocyclic Chemistry

Swift Synthesis Methods

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1H-pyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCBNBCZIUCDGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-4-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)

![1-methyl-6-propyl-5-thioxo-5,6-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B2770879.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)

![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)

![Tert-butyl 4-[5-(hydroxymethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2770886.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)